molecular formula C23H26N2O B2757968 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline CAS No. 921556-23-2

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline

Cat. No.: B2757968
CAS No.: 921556-23-2
M. Wt: 346.474
InChI Key: CBAHGXLGYDGHKT-UHFFFAOYSA-N
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Description

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2,5-dimethylbenzyl group and a piperidinyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then subjected to further functionalization.

To introduce the 2,5-dimethylbenzyl group, a Friedel-Crafts alkylation reaction can be employed. This involves reacting the quinoline with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium aluminum hydride, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Piperidine: A simple cyclic amine that is a structural component of many pharmaceuticals.

Uniqueness

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is unique due to the presence of both the 2,5-dimethylbenzyl and piperidinyl groups, which may enhance its biological activity and selectivity. The combination of these functional groups with the quinoline core provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

8-[(2,5-dimethylphenyl)methoxy]-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-17-9-10-18(2)20(15-17)16-26-21-8-6-7-19-11-12-22(24-23(19)21)25-13-4-3-5-14-25/h6-12,15H,3-5,13-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAHGXLGYDGHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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